molecular formula C22H21BrN2O4S B6133778 N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

カタログ番号 B6133778
分子量: 489.4 g/mol
InChIキー: HLARWQBJKCFLCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG, and since then, it has been extensively studied for its various pharmacological properties.

作用機序

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the levels of cGMP, N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 can promote vasodilation and reduce inflammation.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of smooth muscle cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can improve pulmonary hemodynamics and reduce pulmonary artery pressure in animal models of pulmonary hypertension.

実験室実験の利点と制限

One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to selectively target the cGMP signaling pathway and study its effects on various physiological processes. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.

将来の方向性

There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is its potential use in treating other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, there is ongoing research on developing more potent and selective sGC activators, which could have even greater therapeutic potential. Finally, there is interest in exploring the potential of N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 as a tool for studying the cGMP signaling pathway and its role in various physiological processes.

合成法

The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of 3-bromobenzylamine, 4-ethoxybenzaldehyde, and benzenesulfonyl chloride in the presence of a base. The resulting product is then treated with glycine to form the final compound. This synthesis method has been optimized over the years to improve yield and purity.

科学的研究の応用

N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied for its potential therapeutic applications in various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which can be beneficial in treating certain diseases.

特性

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-2-29-20-13-11-19(12-14-20)25(30(27,28)21-9-4-3-5-10-21)16-22(26)24-18-8-6-7-17(23)15-18/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLARWQBJKCFLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。